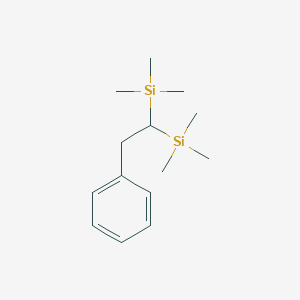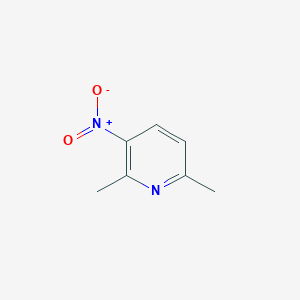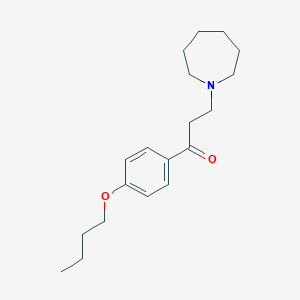
3-(Azepan-1-yl)-1-(4-butoxyphenyl)propan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Propiophenone, 3-(hexahydro-1H-azepin-1-yl)-4’-butoxy- is an organic compound that belongs to the class of aromatic ketones It is characterized by the presence of a propiophenone core structure, which is substituted with a hexahydro-1H-azepin-1-yl group and a butoxy group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Propiophenone, 3-(hexahydro-1H-azepin-1-yl)-4’-butoxy- typically involves the reaction of propiophenone with hexahydro-1H-azepine and butyl bromide under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction mixture is heated to reflux, and the product is isolated through standard purification techniques such as recrystallization or column chromatography .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters such as temperature, pressure, and reactant concentrations, leading to efficient and scalable production processes .
Análisis De Reacciones Químicas
Types of Reactions
Propiophenone, 3-(hexahydro-1H-azepin-1-yl)-4’-butoxy- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Electrophilic substitution reactions often require catalysts such as sulfuric acid (H₂SO₄) or aluminum chloride (AlCl₃).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups onto the aromatic ring .
Aplicaciones Científicas De Investigación
Propiophenone, 3-(hexahydro-1H-azepin-1-yl)-4’-butoxy- has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of Propiophenone, 3-(hexahydro-1H-azepin-1-yl)-4’-butoxy- involves its interaction with molecular targets such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .
Comparación Con Compuestos Similares
Similar Compounds
Propiophenone, 3-(hexahydro-1H-azepin-1-yl)-3’-nitro-: This compound has a similar structure but with a nitro group instead of a butoxy group.
Propiophenone, 3-(hexahydro-1H-azepin-1-yl)-1-(4-propoxyphenyl)-: This compound features a propoxy group instead of a butoxy group.
Uniqueness
Propiophenone, 3-(hexahydro-1H-azepin-1-yl)-4’-butoxy- is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. These properties make it suitable for specialized applications in research and industry .
Propiedades
Número CAS |
16870-63-6 |
|---|---|
Fórmula molecular |
C19H29NO2 |
Peso molecular |
303.4 g/mol |
Nombre IUPAC |
3-(azepan-1-yl)-1-(4-butoxyphenyl)propan-1-one |
InChI |
InChI=1S/C19H29NO2/c1-2-3-16-22-18-10-8-17(9-11-18)19(21)12-15-20-13-6-4-5-7-14-20/h8-11H,2-7,12-16H2,1H3 |
Clave InChI |
FEMKAXDOHJXFEF-UHFFFAOYSA-N |
SMILES |
CCCCOC1=CC=C(C=C1)C(=O)CCN2CCCCCC2 |
SMILES canónico |
CCCCOC1=CC=C(C=C1)C(=O)CCN2CCCCCC2 |
| 16870-63-6 | |
Sinónimos |
1-(4-Butoxyphenyl)-3-(hexahydro-1H-azepin-1-yl)-1-propanone |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


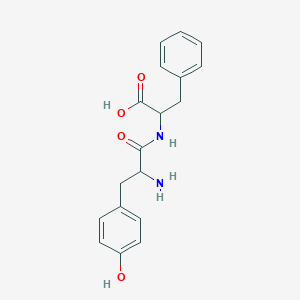
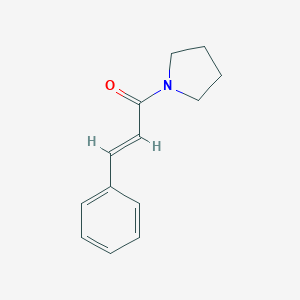





![Acetophenone, 2-(pyrido[3,4-d]pyridazin-5-ylthio)-](/img/structure/B99976.png)
![benzyl (NE)-N-[amino(methoxy)methylidene]carbamate](/img/structure/B99977.png)

